molecular formula C15H17BrClN3OS B2584980 4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189996-42-6

4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2584980
CAS No.: 1189996-42-6
M. Wt: 402.74
InChI Key: WSXQIEUDZNXXFO-UHFFFAOYSA-N
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Description

4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C15H17BrClN3OS and its molecular weight is 402.74. The purity is usually 95%.
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Biological Activity

4-Bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a bromine atom and a thiazolo-pyridine moiety, which may confer various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride
  • Molecular Formula : C15H17BrClN3OS
  • Molecular Weight : 402.74 g/mol
  • CAS Number : 1189996-42-6

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyridine have been shown to inhibit the proliferation of various cancer cell lines. A related compound was reported to have an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), demonstrating potent antiproliferative effects . The mechanism of action includes inducing apoptosis and autophagy in cancer cells.

Neuroprotective Effects

The thiazolo-pyridine derivatives are also being investigated for their neuroprotective properties. Compounds in this category have exhibited potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress . This suggests that this compound could be a candidate for further research in neuropharmacology.

Modulation of Biological Pathways

The compound's ability to modulate specific biological pathways makes it a promising lead for drug discovery. Research has shown that thiazole and benzamide groups can influence various pharmacological activities, including anti-inflammatory responses and immune modulation . The interaction of this compound with nuclear receptors such as ROR γ (retinoic acid receptor-related orphan receptor gamma) is particularly noteworthy as it may play a role in autoimmune disease treatment .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolo-Pyridine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom is often performed using brominating agents under controlled conditions.
  • Benzamide Formation : The final step involves coupling the thiazolo-pyridine derivative with an appropriate benzoyl chloride to form the benzamide linkage.

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

StudyFindings
Study on Antiproliferative EffectsA derivative showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 μM .
Neuroprotective StudiesCompounds exhibited protective effects against oxidative stress in neuronal cultures .
ROR γ ModulationInvestigated as potential therapeutics for autoimmune diseases due to their ability to modulate immune responses .

Properties

IUPAC Name

4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS.ClH/c1-2-19-8-7-12-13(9-19)21-15(17-12)18-14(20)10-3-5-11(16)6-4-10;/h3-6H,2,7-9H2,1H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQIEUDZNXXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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